Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound with the molecular formula C10H8N4O2 . It has an average mass of 216.196 Da and a monoisotopic mass of 216.064728 Da .
Synthesis Analysis
The synthesis of analogs of pyrazolo[1,5-a]pyrimidine, which includes Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate, has been reported by Patnaik and coworkers . The process involves the condensation of 1,3-diketone with ethyl 3-amino-1H-pyrazole-4-carboxylate in acetic acid, followed by ester hydrolysis and subsequently coupling with amines or anilines .Molecular Structure Analysis
The InChI code for Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate is 1S/C10H8N4O2/c1-2-16-10(15)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6H,2H2,1H3 . The InChI key is LFHGGGJZEGYNRG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate is a powder at room temperature . It has a melting point of 106-107 degrees Celsius .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure is amenable to various chemical reactions, making it ideal for constructing complex molecules. For instance, it can undergo substitution reactions where the ethyl ester group is replaced with other functional groups, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science .
Medicinal Chemistry
In medicinal chemistry, Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate is used to synthesize compounds with potential pharmacological activities. Its pyrimidine core is a common motif in drugs that target various diseases, including cancer, viral infections, and metabolic disorders. Researchers utilize this compound to create libraries of analogs for high-throughput screening against biological targets .
Antifungal Agents
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its antifungal properties. Derivatives synthesized from Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate have shown activity against a range of fungal species, such as Candida albicans and Aspergillus niger. This research is crucial in the development of new antifungal drugs, especially in the face of rising drug resistance .
Anticancer Research
Compounds derived from Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate are being investigated for their anticancer potential. The pyrimidine ring system can interfere with the proliferation of cancer cells by targeting key enzymes involved in DNA synthesis. This line of research is significant for discovering novel chemotherapeutic agents .
Material Science
In the field of materials science, this compound’s derivatives can be used to create organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of the pyrimidine ring make it suitable for electron transport layers in these devices .
Chemical Biology
Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate can be tagged with fluorescent groups or other markers to study biological systems. These derivatives can act as probes to visualize cellular processes, track the location of biomolecules, or measure the activity of enzymes in real-time .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are being tested for their herbicidal and pesticidal activities. The pyrimidine core can be modified to target specific pests or weeds, offering a more tailored approach to crop protection .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
While the specific future directions for this compound are not mentioned in the search results, the broad biological activities of pyrazolo[1,5-a]pyrimidines suggest that they could be further explored for potential applications in various fields, including neuroprotection and anti-inflammatory treatments .
properties
IUPAC Name |
ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c1-2-16-10(15)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHGGGJZEGYNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NC2=C(C=NN12)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate |
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